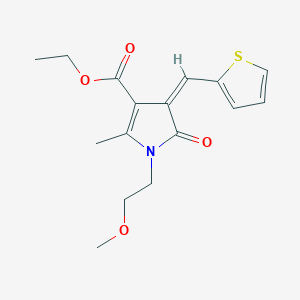
ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as ETPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. ETPTC belongs to the pyrrole-3-carboxylate family of compounds and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have potential applications in medicine. Studies have shown that ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has anticancer properties and can inhibit the growth of cancer cells. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have shown that ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate induces apoptosis is still being studied.
Biochemical and Physiological Effects
ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have both biochemical and physiological effects. Studies have shown that ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to induce apoptosis in cancer cells. ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have a high degree of selectivity towards cancer cells, making it a potentially useful tool for cancer research. However, there are also limitations to using ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments. For example, the exact mechanism of action of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is still not fully understood, which makes it difficult to design experiments to study its effects. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has not yet been tested extensively in animal models, which limits its potential applications in medicine.
Direcciones Futuras
There are several future directions for research on ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of research could focus on further elucidating the mechanism of action of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. This could involve studying the effects of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate on different enzymes and pathways involved in cancer cell growth. Another area of research could focus on testing the efficacy of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in animal models of cancer and other diseases. This could provide valuable information on the potential applications of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in medicine. Finally, research could also focus on developing new derivatives of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate with improved selectivity and efficacy.
Métodos De Síntesis
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 2-methoxyethylamine with ethyl 2-oxo-4-(2-thienylmethylene)-butanoate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. Other methods involve the use of different starting materials and reaction conditions.
Propiedades
Nombre del producto |
ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Fórmula molecular |
C16H19NO4S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-16(19)14-11(2)17(7-8-20-3)15(18)13(14)10-12-6-5-9-22-12/h5-6,9-10H,4,7-8H2,1-3H3/b13-10- |
Clave InChI |
NTIXBGDKWDEMOT-RAXLEYEMSA-N |
SMILES isomérico |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CS2)CCOC)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)CCOC)C |
SMILES canónico |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)CCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302289.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302294.png)
![N'-[(E)-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302298.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302299.png)
![N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302300.png)